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Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor GSK1059615, focusing on its
cross-reactivity profile with other kinases. The information is intended to assist researchers in
evaluating its suitability for their studies and to provide essential experimental details for
reproducibility.

Executive Summary

GSK1059615 is a potent, reversible, and ATP-competitive dual inhibitor of Class |
phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1] Its
primary targets are the p110 isoforms of PI3K (a, (3, 8, and y) and mTOR. While highly potent
against its intended targets, understanding its interactions with the broader kinome is crucial for
interpreting experimental results and anticipating potential off-target effects. This guide
summarizes the available quantitative data on its primary targets and its cross-reactivity with a
selection of other kinases. Detailed experimental protocols for assessing kinase inhibition are
also provided.

Data Presentation: Kinase Inhibition Profile of
GSK1059615

The following tables summarize the quantitative data on the inhibitory activity of GSK1059615
against its primary targets and a selection of off-target kinases.
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Table 1: Inhibition of Primary Targets (PI3K Isoforms and mTOR)

Target IC50 (nM) Ki (nM) Assay Type
PI3Ka 0.4[1] 0.42[1] Cell-free
PI3KpB 0.6[1] 0.6[1] Cell-free
PI3Kd 2[1] Cell-free
PI3Ky 5[1] 1.7[1] Cell-free
mTOR 12[1] Cell-free

Table 2: Cross-Reactivity with Nek Family Kinases

While a comprehensive public kinome scan dataset for GSK1059615 is not readily available,

data from a focused screen on the Nek family of kinases provides insight into its off-target

activity.

Off-Target Kinase

% Control at 10 pM

Nekl 47[2][3]
Nek2 64[2][3]
Nek3 >100[3]
Nek6 81[4]
Nek7 88[4]
Nek9 95[4]
Nek11 72[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and

aid in the replication of findings.
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Protocol 1: In Vitro PI3BK HTRF® Profiling Assay

This protocol is adapted from methodologies used to determine the IC50 values of
GSK1059615 against PI3K isoforms.[1]

Objective: To measure the in vitro inhibition of PI3K isoforms by GSK1059615 using a
Homogeneous Time Resolved Fluorescence (HTRF®) assay.

Materials:

e PI3K enzymes (a, 3, 9, y isoforms)

e PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
o ATP (Adenosine triphosphate)

e GSK1059615

 HTRF® detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH
domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 1 mM EGTA, 0.05% CHAPS, 5
mM DTT, 10 mM MgCl2)

o 384-well low-volume assay plates

o« HTRF®-compatible plate reader

Procedure:

o Compound Preparation: Prepare serial dilutions of GSK1059615 in 100% DMSO.

o Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted GSK1059615 or
DMSO (for control wells) to the 384-well assay plates.

e Enzyme and Substrate Preparation:

o Prepare a working solution of the respective PI3K enzyme in the assay buffer. The final
enzyme concentration will vary depending on the isoform (e.g., 200 pM for PI3Kf3, 400 pM
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for PI3Ka and 9, 1 nM for PI3Ky).[1]

o Prepare a working solution of PIP2 substrate in the assay buffer. The final concentration is
typically around 10 pM.[1]

o Reaction Initiation: Add the enzyme solution to the assay plate and incubate for a short
period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

o Start the Kinase Reaction: Add the ATP and PIP2 substrate solution to all wells to initiate the
kinase reaction. The ATP concentration may vary depending on the PI3K isoform being
tested (e.g., 15 uM for PI3Ky, 100 uM for PI3Kaq, 3, and d).[1]

 Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60
minutes).

e Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

o Detection: Add the HTRF® detection reagents to the wells. These reagents will generate a
signal based on the amount of PIP3 produced.

o Data Acquisition: Read the plate on an HTRF®-compatible plate reader at the appropriate
wavelengths for the donor and acceptor fluorophores.

» Data Analysis: Calculate the percent inhibition for each concentration of GSK1059615 and
determine the IC50 value using a suitable data analysis software.

Protocol 2: General Kinase Selectivity Profiling using
ADP-Glo™ Assay

This protocol outlines a general method for assessing the cross-reactivity of a compound
against a broad panel of kinases, a common approach in drug discovery.

Objective: To determine the percent inhibition of a panel of kinases by GSK1059615 at a single
concentration.

Materials:

» A panel of purified kinases
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o Corresponding kinase-specific substrates
o GSK1059615

o ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase
Detection Reagent

o« ATP

» Kinase reaction buffer

o Multi-well assay plates (e.g., 384-well)
e Luminometer

Procedure:

e Compound Preparation: Prepare a working solution of GSK1059615 at the desired
screening concentration (e.g., 10 uM) in the appropriate solvent.

o Kinase Reaction Setup:

o In each well of the assay plate, combine the kinase reaction buffer, the specific kinase,
and its corresponding substrate.

o Add GSK1059615 to the test wells and the same volume of solvent (e.g., DMSO) to the
control wells.

¢ Reaction Initiation: Add ATP to all wells to start the kinase reactions.

¢ Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a
set period (e.g., 60 minutes).

o ADP Detection (Step 1 - ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This
reagent will terminate the kinase reaction and deplete any remaining ATP. Incubate for
approximately 40 minutes at room temperature.
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e ADP Detection (Step 2 - ADP to ATP Conversion and Luminescence Generation): Add the
Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the
kinase reaction into ATP and then uses the newly synthesized ATP to produce a luminescent
signal. Incubate for 30-60 minutes at room temperature.

o Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: Calculate the percent inhibition for GSK1059615 against each kinase using
the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_control))

Mandatory Visualization

The following diagrams illustrate the primary signaling pathway affected by GSK1059615 and a
conceptual workflow for assessing kinase cross-reactivity.
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Caption: PI3BK/AKT/mTOR signaling pathway with GSK1059615 inhibition points.
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Kinase Cross-Reactivity Profiling Workflow
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Caption: Conceptual workflow for kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. merckmillipore.com [merckmillipore.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1672348?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672348?utm_src=pdf-custom-synthesis
https://www.merckmillipore.com/deepweb/assets/sigmaaldrich/product/documents/105/195/33-017man.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

2. ADP-Glo™ Kinase Assay [worldwide.promega.com]

3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform
[worldwide.promega.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [GSK1059615: A Comparative Guide to Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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